molecular formula C17H17N5O6 B12381957 Thalidomide 4'-ether-PEG1-azide

Thalidomide 4'-ether-PEG1-azide

Número de catálogo: B12381957
Peso molecular: 387.3 g/mol
Clave InChI: WCVIWNRCCKNKEA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Thalidomide 4’-ether-PEG1-azide is a functionalized cereblon ligand used in the recruitment of CRBN protein. This compound is a derivative of thalidomide, incorporating a PEG1 linker with an azide terminal, making it suitable for conjugation to a target protein ligand. It is primarily used in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide 4’-ether-PEG1-azide involves multiple steps, starting with the functionalization of thalidomide to introduce the PEG1 linker and azide group. The general synthetic route includes:

    Functionalization of Thalidomide: Thalidomide is first modified to introduce a reactive group that can be further functionalized.

Industrial Production Methods

Industrial production of Thalidomide 4’-ether-PEG1-azide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Análisis De Reacciones Químicas

Types of Reactions

Thalidomide 4’-ether-PEG1-azide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Thalidomide 4’-ether-PEG1-azide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein-protein interactions and the role of specific proteins in cellular processes.

    Medicine: Potential therapeutic applications in the treatment of diseases by targeting and degrading disease-causing proteins.

    Industry: Used in the development of novel therapeutic agents and drug discovery

Mecanismo De Acción

Thalidomide 4’-ether-PEG1-azide exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of the target protein to the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG1 linker and azide group allow for the conjugation of the compound to various target protein ligands, enhancing its versatility in targeting different proteins .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Thalidomide 4’-ether-PEG1-azide is unique due to its functionalization with a PEG1 linker and azide group, which allows for its use in the synthesis of PROTACs. This functionalization enhances its versatility and effectiveness in targeting and degrading specific proteins, making it a valuable tool in scientific research and drug discovery .

Actividad Biológica

Thalidomide 4'-ether-PEG1-azide is a novel compound that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of targeted protein degradation technologies, such as PROTAC (Proteolysis Targeting Chimeras). This article delves into the biological activity of this compound, highlighting its mechanism of action, therapeutic implications, and relevant research findings.

  • Chemical Name : 4-(2-(2-Azidoethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione
  • Molecular Formula : C₁₇H₁₇N₅O₆
  • Molecular Weight : 387.35 g/mol
  • CAS Number : 2758432-02-7
  • Purity : ≥95% (HPLC)

This compound functions primarily as a cereblon ligand , which is crucial for the recruitment of E3 ubiquitin ligases in the context of PROTAC technology. This mechanism allows for the selective degradation of target proteins, which is particularly useful in cancer therapy and autoimmune diseases. The incorporation of a PEG linker enhances solubility and bioavailability, facilitating its use in various biochemical assays and therapeutic applications .

Anti-inflammatory and Immunomodulatory Effects

Thalidomide has been shown to possess significant anti-inflammatory properties. Research indicates that thalidomide analogs can modulate immune responses by affecting T-helper cell differentiation. Specifically, they enhance Th2 cytokine production while inhibiting Th1 cytokines, thus shifting immune responses towards a more anti-inflammatory profile. This is particularly relevant in conditions like multiple myeloma and other inflammatory diseases .

Cytotoxicity and Antitumor Activity

Studies have demonstrated that thalidomide and its derivatives exhibit cytotoxic effects against various cancer cell lines. The MTT assay has been employed to assess the viability of splenocytes exposed to thalidomide analogs, revealing differential effects on cell proliferation and apoptosis induction. Notably, certain analogs have been identified as potent inhibitors of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammation and tumor progression .

Case Study 1: Thalidomide in Cancer Treatment

A study involving the use of thalidomide in treating multiple myeloma highlighted its ability to inhibit angiogenesis and induce apoptosis in tumor cells. Patients receiving thalidomide showed improved clinical outcomes, including reduced tumor burden and enhanced quality of life. The mechanism was attributed to the compound's ability to downregulate pro-inflammatory cytokines and promote immune system modulation .

Case Study 2: Thalidomide's Role in Autoimmune Diseases

In another study focusing on autoimmune disorders, thalidomide was found to significantly reduce disease activity in patients with erythema nodosum leprosum (ENL). The treatment led to decreased levels of TNF-α and other inflammatory markers, demonstrating its efficacy as an immunomodulatory agent .

Research Findings

Recent investigations into thalidomide analogs have revealed their potential as more effective therapeutic agents compared to thalidomide itself. For instance:

Analogs Cytokine Inhibition Antioxidant Activity Proliferation Effect
Analog 1TNF-αModerateDecreased
Analog 2NF-κB-P65HighIncreased
Analog 3NOModerateDecreased

These findings suggest that modifications to the thalidomide structure can enhance its biological activity and therapeutic potential .

Propiedades

Fórmula molecular

C17H17N5O6

Peso molecular

387.3 g/mol

Nombre IUPAC

4-[2-(2-azidoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H17N5O6/c18-21-19-6-7-27-8-9-28-12-3-1-2-10-14(12)17(26)22(16(10)25)11-4-5-13(23)20-15(11)24/h1-3,11H,4-9H2,(H,20,23,24)

Clave InChI

WCVIWNRCCKNKEA-UHFFFAOYSA-N

SMILES canónico

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCN=[N+]=[N-]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.